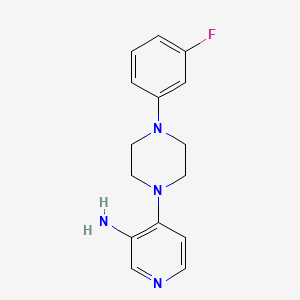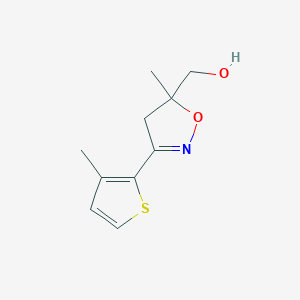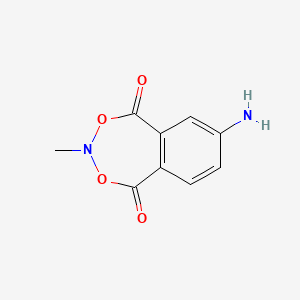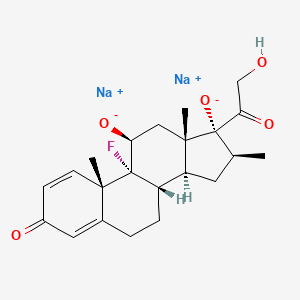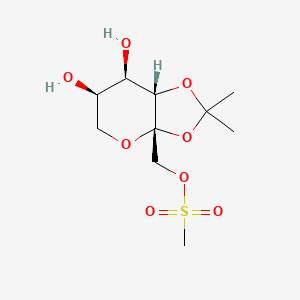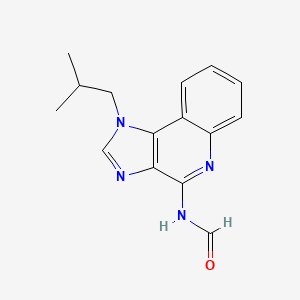
N-Formyl Imiquimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl Imiquimod is a derivative of Imiquimod, a well-known immune response modifier. Imiquimod itself is used primarily for treating skin conditions such as actinic keratosis, basal cell carcinoma, and genital warts. The addition of a formyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Formyl Imiquimod can be synthesized through the N-formylation of Imiquimod. This process typically involves the reaction of Imiquimod with formic acid or formic acid derivatives under mild conditions. Catalysts such as sulfonated rice husk ash (RHA-SO3H) or propylphosphonic anhydride (T3P) can be used to promote the reaction, resulting in high yields and short reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl Imiquimod primarily undergoes N-formylation reactions. It can also participate in various organic transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
N-Formyl Imiquimod has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used to study immune response mechanisms due to its ability to modulate cytokine production.
Medicine: this compound is investigated for its potential in treating skin cancers and other dermatological conditions.
Industry: It is utilized in the development of novel pharmaceuticals and therapeutic agents .
Wirkmechanismus
N-Formyl Imiquimod exerts its effects by stimulating the innate and acquired immune responses. It acts as an agonist for Toll-like receptor 7 (TLR7), leading to the production and secretion of pro-inflammatory cytokines. This immune activation results in the infiltration of inflammatory cells into the treated area, ultimately causing the apoptosis of diseased tissue .
Vergleich Mit ähnlichen Verbindungen
Imiquimod: The parent compound, used for similar dermatological applications.
N-Formyl Methionyl Leucyl Phenylalanine (fMLP): A formylated peptide that acts as a potent chemoattractant for neutrophils.
Aldara (Imiquimod Cream): A topical formulation of Imiquimod used for treating skin conditions.
Uniqueness: N-Formyl Imiquimod stands out due to its enhanced chemical stability and improved efficacy in modulating immune responses compared to its parent compound, Imiquimod. Its unique formyl group allows for more targeted interactions with immune receptors, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C15H16N4O |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide |
InChI |
InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
InChI-Schlüssel |
KPFLPBBKLNOQHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


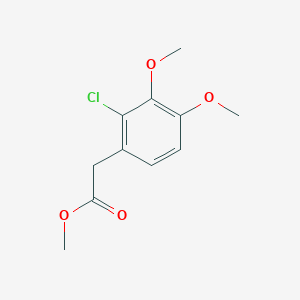
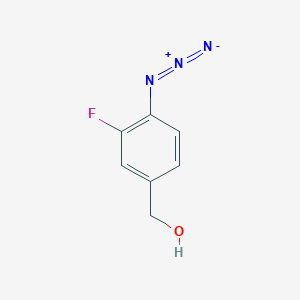


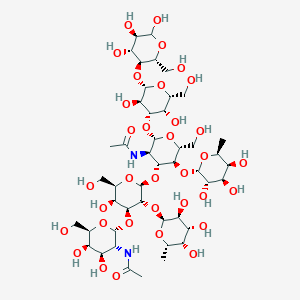
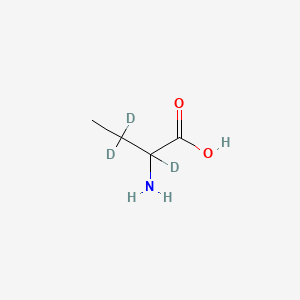
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B13408366.png)
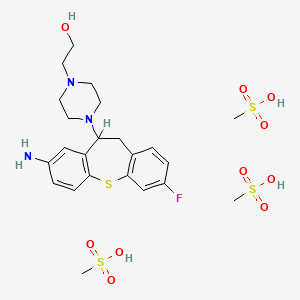
![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
